Fmoc-Leu-Pro-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fmoc-Leu-Pro-OH, also known as 4-Fluoro-N-methyl-L-proline, is an amino acid derivative commonly used in peptide synthesis. It is a protected form of L-proline, an essential amino acid found in proteins. Fmoc-Leu-Pro-OH is commonly used in the synthesis of peptides, as well as in the development of therapeutic peptides and proteins. It is also used in the production of peptide-based drugs, such as peptide hormones, peptide antibiotics, and peptide vaccines.

科学的研究の応用

Peptide Synthesis

Fmoc-Leu-Pro-OH: is widely used in solid-phase peptide synthesis (SPPS) . It serves as a building block for the synthesis of peptides and proteins. The Fmoc group protects the amino group during the synthesis process, allowing for the sequential addition of amino acids to form the desired peptide chain.

Material Science

In material science, Fmoc-Leu-Pro-OH can contribute to the development of self-assembling materials . Its ability to form stable structures through non-covalent interactions makes it a valuable component in creating novel materials with specific properties.

Biochemistry

Fmoc-Leu-Pro-OH: plays a crucial role in the study of biochemical processes . It is used to synthesize peptides that mimic natural proteins, aiding in the understanding of protein-protein interactions and enzyme functions.

Pharmacology

In pharmacology, Fmoc-Leu-Pro-OH is utilized to create peptides that can act as drugs or drug candidates . These synthetic peptides can mimic hormones, neurotransmitters, or other biologically active compounds, offering therapeutic potential.

Medicinal Chemistry

Fmoc-Leu-Pro-OH: is instrumental in medicinal chemistry for the synthesis of cyclic peptides . These peptides often exhibit enhanced stability and biological activity, making them promising candidates for drug development.

Analytical Chemistry

In analytical chemistry, Fmoc-Leu-Pro-OH derivatives are used as standards and reagents in various analytical methods . They help in the quantification and characterization of peptides and proteins in complex biological samples.

作用機序

Target of Action

Fmoc-Leu-Pro-OH is a compound that primarily targets PPARγ , a nuclear receptor that plays a crucial role in regulating adipogenesis and glucose metabolism .

Mode of Action

The compound acts as a ligand for PPARγ , binding to the receptor and inducing insulin sensitization . This interaction results in changes in the transcription of specific genes, leading to improved insulin sensitivity.

Biochemical Pathways

The primary biochemical pathway affected by Fmoc-Leu-Pro-OH is the PPARγ signaling pathway . When Fmoc-Leu-Pro-OH binds to PPARγ, it modulates the activity of the receptor, leading to changes in the transcription of genes involved in glucose metabolism . This can result in improved insulin sensitivity and glucose homeostasis.

Result of Action

The binding of Fmoc-Leu-Pro-OH to PPARγ leads to insulin sensitization . This means that the body’s cells become more responsive to insulin, allowing them to take up glucose more effectively. This can help to lower blood glucose levels and improve the symptoms of conditions like type 2 diabetes.

特性

IUPAC Name |

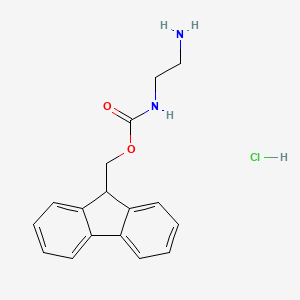

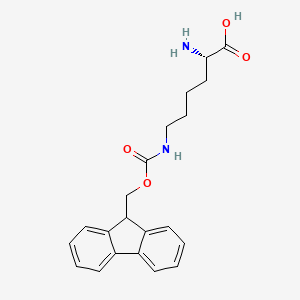

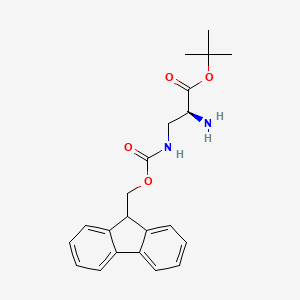

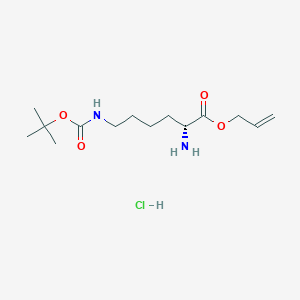

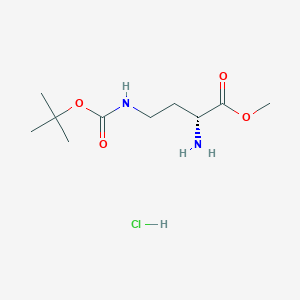

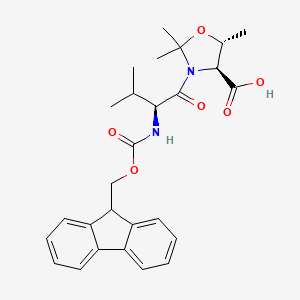

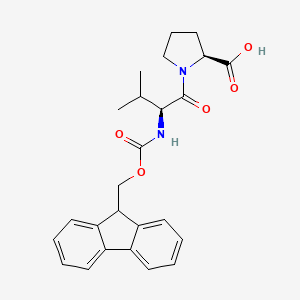

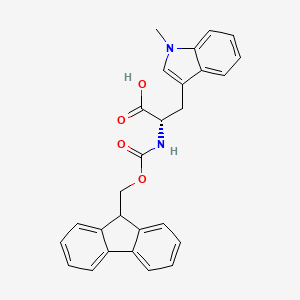

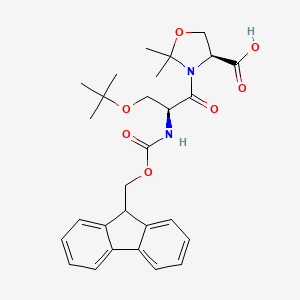

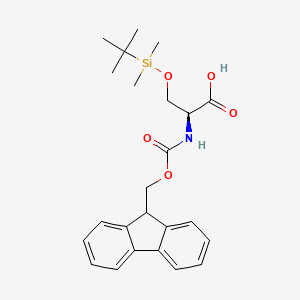

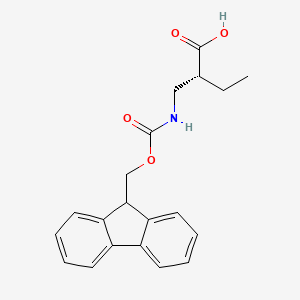

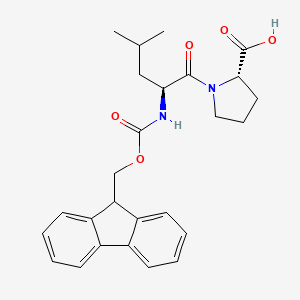

(2S)-1-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O5/c1-16(2)14-22(24(29)28-13-7-12-23(28)25(30)31)27-26(32)33-15-21-19-10-5-3-8-17(19)18-9-4-6-11-20(18)21/h3-6,8-11,16,21-23H,7,12-15H2,1-2H3,(H,27,32)(H,30,31)/t22-,23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FITYSLDOLQCIDF-GOTSBHOMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Leu-Pro-OH | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。